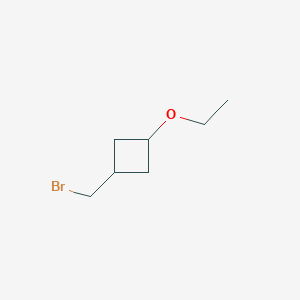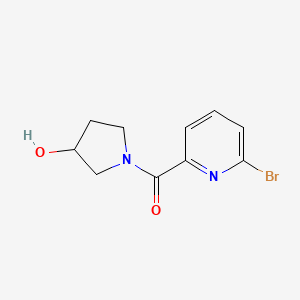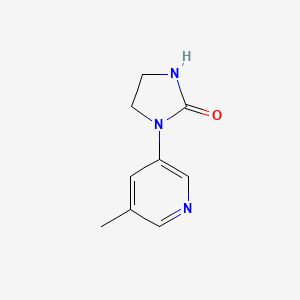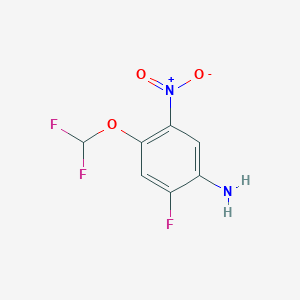
(S)-BAY 73-6691
Overview
Description
(S)-BAY 73-6691 is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound is a selective inhibitor of phosphodiesterase 9A, an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-BAY 73-6691 involves several steps, starting with the preparation of the key intermediate compounds. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions: (S)-BAY 73-6691 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvent systems .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
Scientific Research Applications
(S)-BAY 73-6691 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the role of phosphodiesterase 9A in various biochemical pathways. In biology, it helps in understanding the regulation of cyclic guanosine monophosphate levels in cells .
In medicine, this compound is being investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and schizophrenia. Its ability to modulate cyclic guanosine monophosphate levels makes it a promising candidate for improving cognitive function and memory .
In the industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for pharmaceutical research and development .
Mechanism of Action
The mechanism of action of (S)-BAY 73-6691 involves the inhibition of phosphodiesterase 9A, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate in the brain, leading to enhanced signaling pathways associated with cognitive function and memory .
The molecular targets of this compound include the phosphodiesterase 9A enzyme and the cyclic guanosine monophosphate signaling pathway. The compound’s effects on these targets result in improved neural network function and sensory processing .
Comparison with Similar Compounds
(S)-BAY 73-6691 is unique compared to other phosphodiesterase inhibitors due to its selectivity for phosphodiesterase 9A. Similar compounds include phosphodiesterase 5 inhibitors like sildenafil and phosphodiesterase 4 inhibitors like roflumilast. these compounds target different phosphodiesterase enzymes and have distinct pharmacological profiles .
List of Similar Compounds:- Sildenafil (phosphodiesterase 5 inhibitor)
- Roflumilast (phosphodiesterase 4 inhibitor)
- Cilostazol (phosphodiesterase 3 inhibitor)
- Iclepertin (glycine transporter 1 inhibitor)
Properties
IUPAC Name |
1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPXPXOAFQCNBS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111034 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
794568-91-5 | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794568-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-1,5-dihydro-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)




![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)


